Structural and Molecular Weight Differentiation from the Closest Commercially Available Des-Methyl Analog
The target compound is distinguished from its closest commercially listed analog, 5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine (CAS 1395492-63-3), by the presence of a methyl group at the 4-position of the thiazole ring . In thiazole-aminopyridine kinase inhibitor series, methylation at this position is frequently employed to modulate steric occupancy within the kinase selectivity pocket and can significantly influence metabolic stability [1].
| Evidence Dimension | Molecular Weight and Structural Substituent |
|---|---|
| Target Compound Data | MW = 259.37 g/mol; Substituent at thiazole 4-position = -CH3 |
| Comparator Or Baseline | 5-(2-(1-Methylcyclobutyl)pyridin-4-yl)thiazol-2-amine (CAS 1395492-63-3): MW = 245.35 g/mol; Substituent at thiazole 4-position = -H |
| Quantified Difference | ΔMW = 14.02 g/mol (corresponding to one methyl group) |
| Conditions | Structural comparison based on vendor-reported molecular formulas and IUPAC nomenclature. |
Why This Matters
The 14 Da mass difference confirms a distinct chemical entity, and the 4-methyl substituent is a critical pharmacophoric element that precludes direct biological interchangeability without re-validation.
- [1] Merck Sharp & Dohme LLC. Thiazole-substituted aminopyridines as spleen tyrosine kinase inhibitors. European Patent EP2934525B1, filed December 19, 2013, and published October 28, 2015. View Source
